4,5-Dimethylbenzo[d]thiazol-2(3H)-one 4,5-Dimethylbenzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1188226-49-4
VCID: VC17206884
InChI: InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)10-9(11)12-7/h3-4H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol

4,5-Dimethylbenzo[d]thiazol-2(3H)-one

CAS No.: 1188226-49-4

Cat. No.: VC17206884

Molecular Formula: C9H9NOS

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethylbenzo[d]thiazol-2(3H)-one - 1188226-49-4

Specification

CAS No. 1188226-49-4
Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
IUPAC Name 4,5-dimethyl-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)10-9(11)12-7/h3-4H,1-2H3,(H,10,11)
Standard InChI Key REGJNZSVGLBSFC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)SC(=O)N2)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4,5-Dimethylbenzo[d]thiazol-2(3H)-one belongs to the benzothiazolone family, featuring a bicyclic system with sulfur and nitrogen heteroatoms. The methyl groups at positions 4 and 5 enhance its lipophilicity and influence electronic properties, making it suitable for drug design . Key identifiers include:

PropertyValueSource
CAS Number1188226-49-4
Molecular FormulaC9H9NOS\text{C}_9\text{H}_9\text{NOS}
Molecular Weight179.24 g/mol
IUPAC Name4,5-dimethyl-3H-1,3-benzothiazol-2-one
SMILESCC1=C(C2=C(C=C1)SC(=O)N2)C
InChI KeyREGJNZSVGLBSFC-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography and computational modeling reveal a planar benzothiazole ring system. The methyl groups introduce steric effects that modulate reactivity and intermolecular interactions. The carbonyl group at position 2 participates in hydrogen bonding, critical for biological activity .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via cyclization reactions. One approach involves:

  • Condensation: Reacting 4,5-dimethyl-2-aminothiophenol with phosgene or thiophosgene to form the thiazolone ring.

  • Methylation: Introducing methyl groups using methyl iodide or dimethyl sulfate under basic conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=O Stretch: 1650–1680 cm1^{-1} (thiazolone carbonyl).

  • N-H Bend: 3200–3300 cm1^{-1} (secondary amine).

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Methyl protons resonate as singlets at δ 2.25–2.35 ppm. Aromatic protons appear as doublets between δ 6.8–7.5 ppm .

  • 13^{13}C NMR: The carbonyl carbon (C=O) is observed at δ 165–170 ppm, while methyl carbons resonate at δ 18–22 ppm.

Industrial and Material Science Applications

Organic Electronics

Benzothiazoles are used in organic light-emitting diodes (OLEDs) and nonlinear optical materials. The methyl groups in 4,5-dimethylbenzo[d]thiazol-2(3H)-one could improve thermal stability in such applications .

Chemosensors

The compound’s fluorescence properties make it a candidate for metal ion detection. Modulating substituents alters selectivity and sensitivity, a area ripe for further study.

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